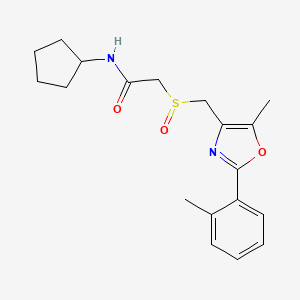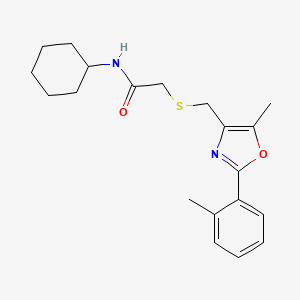
N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is a complex organic compound with a unique structure that includes a cyclopentyl group, an oxazole ring, and a sulfinylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino ketone and a carboxylic acid derivative.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to a thioether.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for sulfoxide to sulfone conversion.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfoxides to thioethers.
Substitution: Electrophilic reagents such as halogens or nitro groups for functionalizing the oxazole ring.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Cyclopentyl-2-(((5-methyl-2-phenyl)oxazol-4-yl)methyl)sulfinyl)acetamide: Similar structure but with a phenyl group instead of an o-tolyl group.
N-Cyclopentyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
Uniqueness
N-Cyclopentyl-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is unique due to the presence of the o-tolyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C19H24N2O3S |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-cyclopentyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-13-7-3-6-10-16(13)19-21-17(14(2)24-19)11-25(23)12-18(22)20-15-8-4-5-9-15/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
AGTMBQLZNYYURU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B10816187.png)
![5-[2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]ethenyl]-2-methoxyphenol](/img/structure/B10816198.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816204.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-YL]-2-({[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)ethan-1-one](/img/structure/B10816215.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816233.png)
![N-cyclohexyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B10816235.png)
![1-[4-(3-Chlorophenyl)piperazin-1-YL]-2-[({5-methyl-2-[4-(methylsulfanyl)phenyl]-1,3-oxazol-4-YL}methyl)sulfanyl]ethan-1-one](/img/structure/B10816236.png)
![N-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide](/img/structure/B10816243.png)
![2-({[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816246.png)

![2-[[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B10816258.png)
![2-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B10816262.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]ethanone](/img/structure/B10816266.png)
![2-({[2-(2-Fluorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B10816268.png)
